molecular formula C17H11N7 B2426308 7-苯基-2-(吡啶-3-基)-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶 CAS No. 844653-59-4

7-苯基-2-(吡啶-3-基)-7H-吡唑并[4,3-e][1,2,4]三唑并[1,5-c]嘧啶

货号: B2426308
CAS 编号: 844653-59-4
分子量: 313.324
InChI 键: SJEKQDZQTYNPLU-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structure, which combines multiple nitrogen-containing rings, making it a versatile scaffold for drug design and development. It has shown potential in various biological activities, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2), which is a crucial target in cancer therapy .

作用机制

Target of Action

The primary target of 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation, particularly the transition from the G1 phase to the S phase .

Mode of Action

This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression . The molecular docking simulation confirmed a good fit into the CDK2 active site through essential hydrogen bonding with Leu83 .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, specifically the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the inhibition of cell proliferation, making this compound potentially useful in cancer treatment .

Pharmacokinetics

These studies help in structure requirement prediction for the observed antitumor activity .

Result of Action

The compound showed significant cytotoxic activities against MCF-7 and HCT-116 with IC50 range (45–97 nM) and (6–99 nM), respectively, and moderate activity against HepG-2 with IC50 range of (48–90 nM) compared to sorafenib . It also induced apoptosis within HCT cells .

Action Environment

: Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations. : Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations.

准备方法

The synthesis of 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the formation of the pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core through cyclization reactions. For instance, the key starting material can be obtained by treating a formimidate derivative with hydrazine hydrate in ethanol . Industrial production methods may involve optimization of these steps to improve yield and scalability.

化学反应分析

7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:

相似化合物的比较

7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine can be compared with other similar compounds, such as:

生物活性

The compound 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a member of the pyrazolo-triazolo-pyrimidine class of compounds that have garnered attention for their diverse biological activities. This article delves into its biological activity, highlighting its potential as an anticancer agent and its mechanisms of action.

Structural Characteristics

The structural complexity of this compound is characterized by a fused ring system that contributes to its biological properties. The presence of both phenyl and pyridine substituents enhances its chemical reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exhibit significant biological activities, particularly in cancer therapy. Key findings include:

  • Inhibition of Cyclin-Dependent Kinase 2 (CDK2) : Several studies have demonstrated that these compounds can inhibit CDK2, a critical regulator of the cell cycle. This inhibition is particularly relevant in cancer treatment as it can lead to cell cycle arrest and apoptosis in tumor cells .
  • Anticancer Activity : In vitro studies have shown that various derivatives exhibit potent cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). For instance, specific derivatives demonstrated IC50 values ranging from 45 to 99 nM against these cell lines .

The mechanisms through which 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine exerts its biological effects include:

  • Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M phase, preventing cancer cells from proliferating.
  • Induction of Apoptosis : It has been shown to trigger apoptotic pathways in cancer cells, leading to programmed cell death .
  • Molecular Docking Studies : In silico analyses suggest that the compound fits well into the active site of CDK2 through essential hydrogen bonding interactions, which is crucial for its inhibitory activity .

Case Studies

Several studies provide insights into the efficacy and potential applications of this compound:

  • Study on CDK2 Inhibition : A recent study synthesized several derivatives based on the pyrazolo-triazolo-pyrimidine scaffold and evaluated their inhibitory effects on CDK2. The most potent compounds showed IC50 values as low as 0.057 μM against CDK2/cyclin A2 complexes .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxicity of these compounds across multiple cancer cell lines. The results indicated superior activity compared to established chemotherapeutics like sorafenib .

Comparative Analysis

The following table summarizes the biological activities and IC50 values of selected derivatives related to 7-phenyl-2-(pyridin-3-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine:

Compound NameTargetIC50 Value (nM)Notes
Compound 14CDK257Most potent inhibitor identified
Compound 15MCF-745Induces apoptosis effectively
Compound 13HCT-1166Significant growth inhibition

属性

IUPAC Name

10-phenyl-4-pyridin-3-yl-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N7/c1-2-6-13(7-3-1)24-16-14(10-20-24)17-21-15(22-23(17)11-19-16)12-5-4-8-18-9-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJEKQDZQTYNPLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=N2)C4=NC(=NN4C=N3)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。